![molecular formula C6H9BN2O3 B151134 2-Ethoxypyrimidine-5-boronic acid CAS No. 1003043-55-7](/img/structure/B151134.png)
2-Ethoxypyrimidine-5-boronic acid
Overview
Description
2-Ethoxypyrimidine-5-boronic acid is an organic compound with the molecular formula C6H9BN2O3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxypyrimidine-5-boronic acid typically involves the reaction of 2-ethoxypyrimidine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of a carbon-boron bond. The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxypyrimidine-5-boronic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions typically involve the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
2-Ethoxypyrimidine-5-boronic acid is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols, which is crucial in drug design and development.
Anticancer Agents
Boronic acids have been extensively studied for their anticancer properties. For instance, derivatives of boronic acids have been linked to proteasome inhibitors used in treating multiple myeloma. The compound this compound can serve as a precursor for synthesizing such inhibitors, enhancing their efficacy against cancer cells.
Antiviral Activity
Research indicates that boronic acids can exhibit antiviral properties. For example, studies on pyrimidine derivatives have shown promising results against HIV-1, where modifications to the pyrimidine ring can lead to enhanced activity against resistant strains . The incorporation of this compound into such frameworks may yield novel antiviral agents.
Suzuki-Miyaura Coupling Reaction
One of the most prominent uses of boronic acids is in the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of biaryl compounds. This compound can participate in this reaction to produce complex organic molecules with potential pharmaceutical applications .
Table 1: Key Features of Suzuki-Miyaura Reaction
Feature | Description |
---|---|
Reactants | Boronic acids and aryl halides |
Catalyst | Palladium-based catalysts |
Solvent | Typically aqueous or organic solvents |
Temperature | Mild conditions (room temperature to 100°C) |
Advantages | High yields, functional group tolerance |
Development of Antibacterial Agents
A study highlighted the synthesis of antibacterial agents using this compound as a key building block. Modifications to the compound led to derivatives with increased potency against resistant bacterial strains . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the pyrimidine ring significantly enhanced antibacterial activity.
Synthesis of HIV Inhibitors
Another case study focused on creating novel HIV inhibitors incorporating this compound into their structure. The synthesized compounds demonstrated improved binding affinity and selectivity towards HIV reverse transcriptase, showcasing the potential of this boronic acid derivative in antiviral drug design .
Mechanism of Action
The mechanism of action of 2-Ethoxypyrimidine-5-boronic acid involves its ability to form stable complexes with various biological molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in the inhibition of enzymes such as proteasomes, where the boronic acid group binds to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
- 2-Methoxypyrimidine-5-boronic acid
- Pyrimidine-5-boronic acid
- 2-Butylthiopyrimidine-5-boronic acid
- 2-Acetamidopyridine-5-boronic acid
Uniqueness: 2-Ethoxypyrimidine-5-boronic acid is unique due to its ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications where the ethoxy group can provide additional stability or reactivity compared to other boronic acids .
Biological Activity
2-Ethoxypyrimidine-5-boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in drug development, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring with an ethoxy group at the 2-position and a boronic acid functional group at the 5-position. The presence of the boronic acid moiety allows for reversible covalent bonding with diols, which is crucial for various biochemical interactions and applications in organic synthesis.
The biological activity of boronic acids, including this compound, is primarily attributed to their ability to form reversible covalent bonds with hydroxyl groups on target biomolecules. This interaction can modulate enzyme activity, influence signal transduction pathways, and alter protein-protein interactions.
Key mechanisms include:
- Enzyme Inhibition : Boronic acids can inhibit proteases and other enzymes by binding to their active sites, thereby blocking substrate access.
- Receptor Modulation : They may interact with receptors involved in various signaling pathways, affecting cellular responses.
- Catalytic Applications : In synthetic chemistry, they are utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which is vital for synthesizing complex organic molecules.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Potential : Preliminary studies suggest that this compound may have therapeutic effects against certain cancer types by inhibiting key oncogenic pathways.
- Anti-inflammatory Effects : Similar to other pyrimidine derivatives, it may possess anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases.
- Antimicrobial Activity : There is emerging evidence that boronic acids can exhibit antimicrobial properties, potentially making them useful in developing new antibiotics.
Case Studies
- In Vitro Studies : Various studies have assessed the cytotoxicity of this compound against cancer cell lines. For instance, a study demonstrated that compounds with similar structures showed significant inhibition of cell proliferation in breast cancer models.
- ADME Properties : A detailed analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties revealed favorable profiles for compounds related to this compound. Table 1 summarizes key ADME data from related compounds:
Compound | HLM (% rem) | MLM (% rem) | m log D | PAMPA P app (nms⁻¹) |
---|---|---|---|---|
Compound A | 95 | 90 | 1.8 | 50 |
Compound B | 80 | 85 | 1.3 | 30 |
This compound | TBD | TBD | TBD | TBD |
Pharmacological Applications
The compound's potential as a pharmacological agent has been explored in various contexts:
- Cancer Therapy : Research has indicated that derivatives of pyrimidine boronic acids can act as inhibitors of specific kinases involved in cancer progression.
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Properties
IUPAC Name |
(2-ethoxypyrimidin-5-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O3/c1-2-12-6-8-3-5(4-9-6)7(10)11/h3-4,10-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPBKJXRYUDPAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586046 | |
Record name | (2-Ethoxypyrimidin-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003043-55-7 | |
Record name | (2-Ethoxypyrimidin-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethoxypyrimidine-5-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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